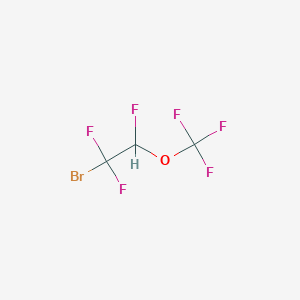

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

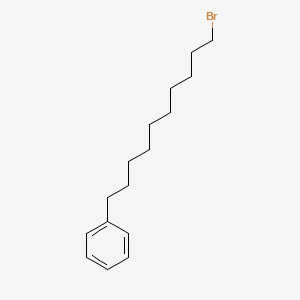

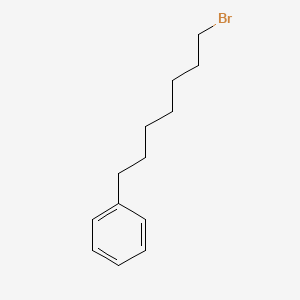

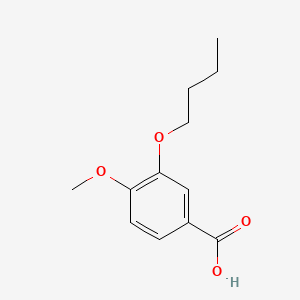

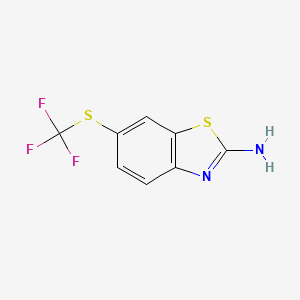

The compound 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is a halogenated organic molecule that contains bromine and fluorine atoms attached to an ethane backbone. It is structurally related to various other brominated and fluorinated compounds that have been studied for their unique chemical and physical properties. These properties often make such compounds useful in applications like synthesis of heterocycles, flame retardants, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related bromo- and trifluoromethyl-containing compounds has been reported in the literature. For instance, 1-bromo-3-trifluoromethylbut-2-ene is synthesized from 1,1,1-trifluoroacetone, showcasing the reactivity of bromo- and trifluoromethyl groups in electrophilic reactions . Similarly, 1-bromo-2-(trifluoromethoxy)benzene can be treated with lithium diisopropylamide (LDA) to generate various phenyllithium intermediates, which can be further reacted to produce naphthalenes and other aromatic compounds . These studies provide insights into the synthesis strategies that could potentially be applied to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane can be quite complex. For example, the crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane shows a monoclinic system with specific spatial arrangements stabilized by intermolecular hydrogen bonds . Such detailed structural analyses are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of bromo- and trifluoromethyl groups in various compounds has been extensively studied. For instance, the thermal decomposition of brominated flame retardants like BTBPE involves hydrogen shifts and bond scissions leading to the formation of brominated phenols and other products . In another study, the photoexcitation of halothane, a related bromo- and chloro-trifluoroethane, leads to bond rupture and the formation of halogen atoms . These studies highlight the types of chemical reactions that 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane might undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and trifluoromethyl compounds are influenced by the presence of halogen atoms. For example, the solubility properties of 1-Bromo-2-(p-nitrophenoxy)ethane were studied to achieve separation from its byproduct, demonstrating the importance of understanding such properties for practical applications . Additionally, the formation of α-bromo alcohols from trifluoroketones in strong acid systems indicates the potential reactivity of halogenated compounds in acidic environments . These findings are relevant to the analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane's behavior in various chemical contexts.

Aplicaciones Científicas De Investigación

1. Nuclear Magnetic Resonance SpectroscopyResearch has explored the conformational equilibria and rates of conformational interconversion of various halogenated ethanes, including similar compounds to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, using nuclear magnetic resonance

Scientific Research Applications of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

1. Nuclear Magnetic Resonance Spectroscopy

Research has explored the conformational equilibria and rates of conformational interconversion of various halogenated ethanes, including similar compounds to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, using nuclear magnetic resonance spectroscopy. This technique helps in determining the relative ground-state energies of rotational isomers of halogenated ethanes and the barriers to their interconversions (Weigert, Winstead, Garrels, & Roberts, 1970).

2. Synthesis of Organic Intermediates

The compound has been synthesized in reactions involving p-nitrophenol and ethylene dibromide, forming 1,2-di-(p-nitrophenoxy)ethane as a byproduct. Understanding their solubility properties allows for their separation, which is crucial in obtaining the objective product with good quality (Liu Qiao-yun, 2004).

3. Thermolysis Studies

Studies on the flash vacuum thermolysis of 2-bromoethanol leading to the formation of di-α-bromoethylethers, including 1-bromo-1-(1-bromoethoxy)ethane, demonstrate its potential in chemical synthesis processes. This process involves the dimerization of 1-bromoethanol at low temperatures (Jenneskens, Wiersum, & Ripoll, 1988).

4. Atmospheric Pressure Chemical Ionization Mass Spectrometry

The ion chemistry of halothane, a compound structurally similar to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, in air plasma at atmospheric pressure was investigated using APCI-MS. This research is significant for understanding the ionization and fragmentation patterns of such compounds (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6O/c4-2(6,7)1(5)11-3(8,9)10/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLXAVKTUMSCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382622 |

Source

|

| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

CAS RN |

2356-55-0 |

Source

|

| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)